Cas no 193017-26-4 (4-(1,3-thiazol-2-yl)aniline)

4-(1,3-Thiazol-2-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety linked to a thiazole ring at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aniline group enhances reactivity in electrophilic substitution reactions, while the thiazole ring contributes to its stability and potential bioactivity. The compound is particularly useful in the development of thiazole-based derivatives, which are prominent in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer applications. High purity grades ensure consistent performance in research and industrial processes.
4-(1,3-thiazol-2-yl)aniline structure
4-(1,3-thiazol-2-yl)aniline structure
Product Name:4-(1,3-thiazol-2-yl)aniline
CAS No:193017-26-4
MF:C9H8N2S
MW:176.238220214844
MDL:MFCD06655097
CID:907993
Update Time:2025-06-12

4-(1,3-thiazol-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(Thiazol-2-yl)aniline
    • 4-(1,3-THIAZOL-2-YL)ANILINE
    • 4-(2-thiazolyl)Benzenamine
    • 4-(Thiazol-2yl)aniline
    • 4‐(THIAZOL‐2‐YL)ANILINE
    • 2-(4-Aminophenyl)thiazole
    • 4-(1,3-thiazol-2-yl)phenylamine
    • 4-(2-thiazolyl)aniline
    • 4-Thiazol-2-yl-anilin
    • 4-thiazol-2-yl-aniline
    • 4-thiazol-2-ylphenylamine
    • 4-(Thiazol-2-yl)
    • OTAVA-BB 1044456
    • 4-(THIAZOL-2-YL)BENZENAMINE
    • 4-(Thiazole-2-yl)aniline
    • 2-(p-Aminophenyl)-thiazol
    • 4-thiazol-2-yl-phenylamine
    • ZGOFHPZQYOXFCP-UHFFFAOYSA-N
    • 4-?(2-?Thiazolyl)?-benzenamine
    • STL191075
    • SBB042796
    • A
    • 4-(1,3-thiazol-2-yl)aniline
    • MDL: MFCD06655097
    • Inchi: 1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2
    • InChI Key: ZGOFHPZQYOXFCP-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 176.04100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Topological Polar Surface Area: 67.2

Experimental Properties

  • PSA: 67.15000
  • LogP: 2.97350

4-(1,3-thiazol-2-yl)aniline Security Information

4-(1,3-thiazol-2-yl)aniline Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-(1,3-thiazol-2-yl)aniline Pricemore >>

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4-(1,3-thiazol-2-yl)aniline Production Method

4-(1,3-thiazol-2-yl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:193017-26-4)4-(1,3-thiazol-2-yl)aniline
Order Number:A880288
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:03
Price ($):356.0/1068.0
Email:sales@amadischem.com

4-(1,3-thiazol-2-yl)aniline Related Literature

Additional information on 4-(1,3-thiazol-2-yl)aniline

Professional Introduction to 4-(1,3-thiazol-2-yl)aniline (CAS No. 193017-26-4)

4-(1,3-thiazol-2-yl)aniline, a compound with the chemical formula C₈H₈N₂S, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic amine has garnered considerable attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both the thiazole and aniline moieties in its structure imparts unique reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

The compound is characterized by a fused ring system consisting of a sulfur-containing heterocycle (thiazole) linked to a benzene ring via an amine (-NH₂) substituent. This structural configuration allows for diverse interactions with biological targets, including enzymes and receptors. The thiazole ring, known for its stability and presence in numerous bioactive natural products, contributes to the molecule's pharmacological potential. Meanwhile, the aniline moiety introduces basicity and aromaticity, enhancing its solubility and binding affinity.

In recent years, 4-(1,3-thiazol-2-yl)aniline has been extensively studied for its role as a key intermediate in synthesizing various pharmacologically active agents. Its derivatives have shown promise in treating a range of diseases, including infections, inflammation, and neurological disorders. The compound's ability to modulate biological pathways makes it an attractive candidate for further exploration in drug design.

One of the most compelling aspects of 4-(1,3-thiazol-2-yl)aniline is its role in the development of antimicrobial agents. Thiazole derivatives are well-documented for their efficacy against bacteria and fungi. By incorporating the aniline group, researchers have been able to enhance the compound's spectrum of activity and improve its pharmacokinetic properties. This has led to the discovery of novel antibiotics with improved efficacy and reduced side effects.

Furthermore, 4-(1,3-thiazol-2-yl)aniline has been investigated for its potential in oncology research. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. The thiazole ring's ability to interact with metal ions has also been exploited in developing metallodrugs that exhibit potent anticancer activity. These findings highlight the compound's significance as a building block for anticancer therapies.

The synthesis of 4-(1,3-thiazol-2-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between thioamides and aromatic aldehydes followed by cyclization steps to form the thiazole ring. The introduction of the aniline moiety typically involves nucleophilic substitution or reduction reactions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-(1,3-thiazol-2-yl)aniline derivatives with greater accuracy. Molecular modeling studies have identified key structural features that contribute to its binding affinity and selectivity towards target proteins. These insights have guided the design of more potent and selective drug candidates based on this scaffold.

The pharmacokinetic properties of 4-(1,3-thiazol-2-yl)aniline are another area of active investigation. Researchers are focusing on optimizing its solubility, bioavailability, and metabolic stability to enhance therapeutic efficacy. Strategies such as prodrug formulations and molecular modifications have been explored to improve these properties without compromising its biological activity.

In conclusion, 4-(1,3-thiazol-2-yl)aniline is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing drugs targeting various diseases. Ongoing studies continue to uncover new applications and improve synthetic methodologies for this compound, ensuring its continued relevance in medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:193017-26-4)4-(1,3-thiazol-2-yl)aniline
A880288
Purity:99%/99%
Quantity:1g/5g
Price ($):356.0/1068.0
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